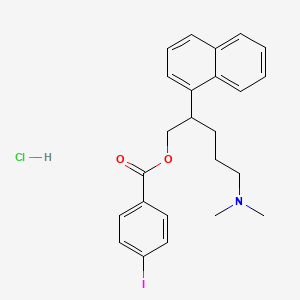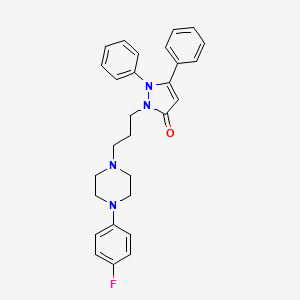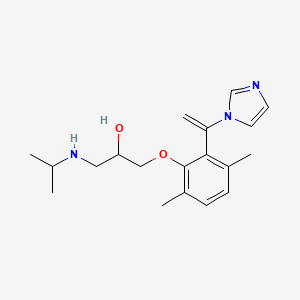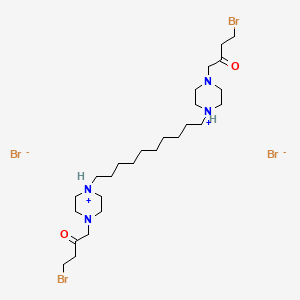
1,1'-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide is a synthetic organic compound It is characterized by the presence of two piperazinium rings connected by a decane chain, with each piperazinium ring further substituted with a 3-bromo-1-oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide typically involves multiple steps:
Formation of the Piperazinium Rings: The initial step involves the synthesis of the piperazinium rings. This can be achieved by reacting piperazine with methylating agents under controlled conditions.
Introduction of the Decane Chain: The next step involves linking the two piperazinium rings with a decane chain. This can be done through a nucleophilic substitution reaction, where a decane dihalide reacts with the piperazinium rings.
Substitution with 3-Bromo-1-Oxopropyl Groups: The final step involves the substitution of the piperazinium rings with 3-bromo-1-oxopropyl groups. This can be achieved by reacting the intermediate compound with 3-bromo-1-oxopropyl bromide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atoms, leading to the formation of de-brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: De-brominated derivatives.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,6-Hexanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide: Similar structure but with a shorter hexane chain instead of a decane chain.
1,1’-(1,8-Octanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide: Similar structure but with an octane chain.
Uniqueness
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide is unique due to its longer decane chain, which can influence its chemical properties and interactions
Propriétés
Numéro CAS |
95461-42-0 |
|---|---|
Formule moléculaire |
C26H50Br4N4O2 |
Poids moléculaire |
770.3 g/mol |
Nom IUPAC |
4-bromo-1-[4-[10-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]decyl]piperazin-4-ium-1-yl]butan-2-one;dibromide |
InChI |
InChI=1S/C26H48Br2N4O2.2BrH/c27-11-9-25(33)23-31-19-15-29(16-20-31)13-7-5-3-1-2-4-6-8-14-30-17-21-32(22-18-30)24-26(34)10-12-28;;/h1-24H2;2*1H |
Clé InChI |
ONONNEWQYKFTCG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC[NH+]1CCCCCCCCCC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


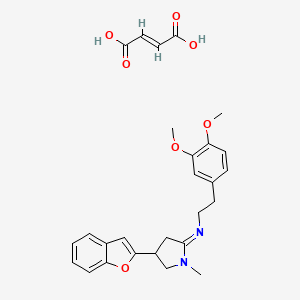
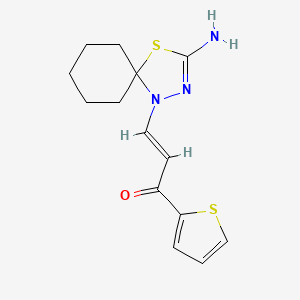


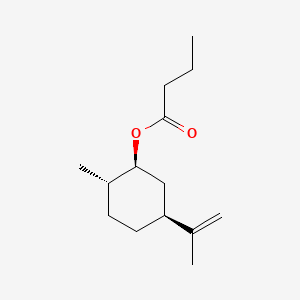
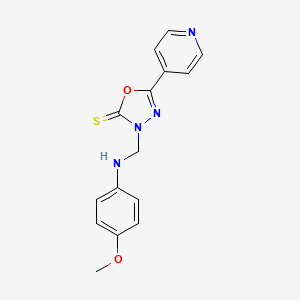
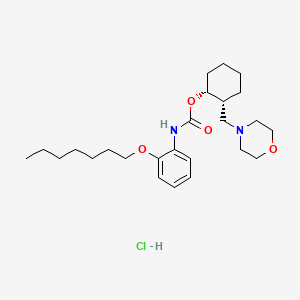
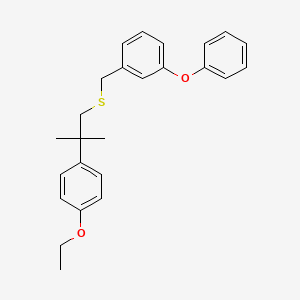
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
